molecular formula C27H28O5 B15285990 2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Cat. No.: B15285990
M. Wt: 432.5 g/mol
InChI Key: NRCVVYSZYAHOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrofuro[3,4-d][1,3]dioxol family, characterized by a fused furan-dioxolane ring system. The trityloxy-methyl group (-O-CH₂-Trityl) at the 6-position serves as a sterically bulky protecting group, commonly employed in synthetic organic chemistry to shield hydroxyl functionalities during multi-step reactions. The stereochemistry (3aR,4R,6R,6aR) is critical for its reactivity and biological interactions, as seen in its role as a precursor for nucleoside analogues and enzyme inhibitors .

Properties

IUPAC Name

2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVVYSZYAHOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Protection and Cyclization

The synthesis begins with D-ribose (1) , which undergoes acetone-mediated protection under acidic conditions to form the tetrahydrofuro[3,4-d]dioxolane core. In the first documented method, D-ribose (6.0 kg, 40.0 mol) is stirred with acetone (12 L) and catalytic p-toluenesulfonic acid (0.27 eq) at 25°C for 6 hours, yielding intermediate A (70% purity by TLC). Neutralization with NaHCO₃ and filtration through MgSO₄ provides a crude oil used directly in subsequent steps. A refined approach substitutes sulfuric acid for p-toluenesulfonic acid, achieving 81% isolated yield for the analogous intermediate 4 after silica gel chromatography (n-hexanes/EtOAc = 1:2).

Trityl Group Installation

The primary hydroxyl group is protected using trityl chloride under anhydrous conditions. In the large-scale protocol, intermediate A (7.0 kg, 25.8 mol) is treated with trityl chloride (7.86 kg, 1.1 eq) in pyridine (4.2 L) and dichloromethane (25 L) at 25°C for 14 hours. After extraction and concentration, intermediate B is obtained as a light yellow solid (75% purity by LCMS). The alternative method employs 4-dimethylaminopyridine (DMAP) as a catalyst, reacting 4 (9.7 g, 50.9 mmol) with trityl chloride (28.4 g, 2.0 eq) in CH₂Cl₂ at 40°C under nitrogen, achieving higher regioselectivity and eliminating side products from trityl migration.

Key Reaction Optimization

Cyclopropanation and Ring Closure

The critical cyclopropanation step utilizes diethylzinc and diiodomethane to form the bicyclic structure. Intermediate H (1.1 kg, 2.57 mol) is treated with diethylzinc (5.2 L, 1 M) and CH₂I₂ (2.5 kg, 3.6 eq) in dichloromethane at 0–5°C. This exothermic reaction requires strict temperature control to prevent ring-opening byproducts. The resulting cyclopropane derivative 3 is purified via silica gel chromatography (petroleum ether:EtOAc gradient), though the overall yield remains low (3.52% from D-ribose).

Reductive and Oxidative Steps

Sodium borohydride reduction of intermediate G (1.1 kg, 2.58 mol) in tetrahydrofuran at 0–10°C ensures stereochemical integrity at the 4-position. Quenching with aqueous NaOH and MgSO₄ filtration provides diol H in 70% purity. In contrast, the second method employs diethylaluminum chloride for deprotection, enabling selective removal of the trityl group without disturbing the dioxolane ring.

Comparative Analysis of Methodologies

Parameter Method 1 Method 2
Starting Material D-ribose (6.0 kg scale) D-ribose (10.0 g scale)
Acid Catalyst p-Toluenesulfonic acid Sulfuric acid
Tritylation Conditions Pyridine/CH₂Cl₂, 25°C, 14 h DMAP/CH₂Cl₂, 40°C, 12 h
Cyclopropanation Reagent Diethylzinc/CH₂I₂ Not required
Overall Yield 3.52% 29% (isolated for key intermediate)
Key Advantage Scalability to multi-kilogram batches Higher purity and regioselectivity

Mechanistic Insights and Challenges

Role of the Trityl Group

The trityl group serves dual purposes: (1) its bulkiness prevents undesired glycosylation during subsequent coupling reactions, and (2) it enables crystallization of intermediates, simplifying purification. However, competing trityl migration to secondary hydroxyls remains a concern, mitigated by using DMAP to accelerate the desired O-tritylation.

Temperature-Sensitive Steps

The cyclopropanation reaction demands rigorous temperature control (<5°C) to prevent exothermic decomposition of diethylzinc. A 3-hour addition time for CH₂I₂ minimizes heat generation, while post-reaction quenching with NH₄Cl ensures safe workup.

Industrial vs. Laboratory Synthesis

Large-scale production prioritizes cost-effective reagents over yield, using petroleum ether for extractions and avoiding chromatographic purification until final stages. Laboratory-scale synthesis employs silica gel chromatography at each step, achieving higher purity but requiring 3–4 additional hours per kilogram processed.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. The trityl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Key Structural Variations and Properties
Compound Name Substituent at Position 6 Molecular Weight Solubility/Stability Key Applications
Target Compound Trityloxy-methyl 483.5* Low solubility in polar solvents; high stability under acidic conditions Intermediate in nucleoside synthesis
(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol Hydroxymethyl 190.19 Water-soluble; reactive hydroxyl group Building block for glycosylation
((3aR,4R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol Methoxy 218.2* Moderate solubility; stable to nucleophiles Intermediate for antiviral agents
((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate Tosylate 358.41 Reactive leaving group; soluble in organic solvents Facilitates SN2 reactions

*Calculated based on molecular formulas from cited evidence.

Key Findings:
  • Trityl vs. Hydroxymethyl/Methoxy Groups : The trityl group in the target compound enhances stability but reduces solubility, making it ideal for stepwise syntheses requiring selective deprotection. In contrast, hydroxymethyl and methoxy derivatives are more reactive but require careful handling due to their susceptibility to oxidation or nucleophilic attack .
  • Tosylate Derivative : The tosylate group in the analogue from introduces a superior leaving group, enabling efficient alkylation or glycosylation reactions compared to the inert trityl-protected compound .

Functionalized Analogues in Drug Development

Key Findings:
  • Purine and Pyrimidine Derivatives : Substitutions at the 6-position with heterocycles (e.g., purine, pyrimidine) enable targeting of enzymes like nicotinamide N-methyltransferase (NNMT) or mycobacterial proteins .
  • Thioxo Modification : The thioxo group in enhances electrophilicity, critical for forming covalent adducts in antiviral mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol?

  • Methodological Answer : The compound can be synthesized via a nitrogen-atmosphere reaction using triethylamine and trifluoromethanesulfonic anhydride in dry dichloromethane at -20°C, followed by purification via flash column chromatography (petroleum ether/ethyl acetate = 2:1). This method yields 82% of the product with 97.2% HPLC purity. Key steps include controlled reagent addition and post-reaction neutralization with saturated sodium bicarbonate .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to verify functional groups and stereochemistry. HPLC analysis (e.g., 97.2% purity in ) ensures chemical homogeneity. Cross-reference experimental data with computational predictions (e.g., ACD/Labs software for density, refractive index) to validate structural assignments .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store under inert gas (e.g., nitrogen or argon) in a tightly sealed container at -20°C to prevent hydrolysis or oxidation. Use PPE including NIOSH/EN 166-certified face shields, gloves, and lab coats. Conduct regular glove inspections and follow proper disposal protocols for contaminated materials .

Advanced Research Questions

Q. How can reaction scalability be achieved without compromising yield or purity?

  • Methodological Answer : For gram-scale synthesis, optimize solvent volume (e.g., 80 mL acetone per 5 g starting material) and acid catalyst concentration (e.g., sulfuric acid at 0.6 mL per 20.5 mmol uridine). Neutralize with solid sodium bicarbonate post-reaction to avoid pH-induced degradation. Repeated batch processing (e.g., 13 runs in ) ensures consistency .

Q. How should researchers address contradictions in reported synthetic yields or purity data?

  • Methodological Answer : Systematically compare reaction conditions (e.g., temperature, solvent polarity, catalyst ratios). For example, achieved 82% yield with trifluoromethanesulfonic anhydride, while other methods using phthalimide or DEAD () may require adjusted stoichiometry. Use HPLC-MS to trace byproducts and refine purification steps (e.g., gradient elution in flash chromatography) .

Q. What strategies are effective for preserving stereochemistry during functionalization?

  • Methodological Answer : Employ stereospecific protecting groups like tert-butyldiphenylsilyl (TBDPS) or trityl ethers to shield hydroxyl groups. Use low-temperature conditions (-20°C) to minimize racemization during nucleophilic substitutions. Monitor stereochemical outcomes via 1H^1 \text{H}-NMR coupling constants or X-ray crystallography .

Q. How can computational tools enhance the characterization of this compound?

  • Methodological Answer : Predict physicochemical properties (e.g., boiling point: 484.0±55.0°C, density: 1.5±0.1 g/cm³) using ACD/Labs software. Molecular docking studies (e.g., LpxC inhibitors in ) can model binding interactions, while DFT calculations validate NMR chemical shifts and IR vibrational modes .

Q. What methodologies are suitable for evaluating biological activity in preclinical studies?

  • Methodological Answer : Assess antiviral or anticancer potential using IC50_{50} assays (e.g., 10 µM in ) and molecular docking against viral targets like Epstein-Barr virus. Compare with unmodified nucleosides (IC50_{50} >50 µM) to quantify efficacy improvements. Validate cytotoxicity via cell viability assays (e.g., MTT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.